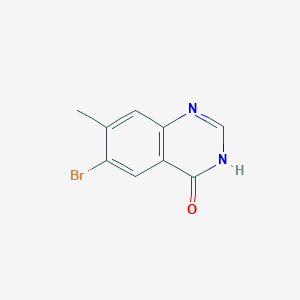

6-bromo-7-methylquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-7-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-2-8-6(3-7(5)10)9(13)12-4-11-8/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRDXXSLEVUNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676969 | |

| Record name | 6-Bromo-7-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943605-85-4 | |

| Record name | 6-Bromo-7-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mass Spectrometry Characterization of 6-Bromo-7-methylquinazolin-4(3H)-one

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 6-bromo-7-methylquinazolin-4(3H)-one , a critical pharmacophore in the development of kinase inhibitors and epigenetic modulators (e.g., BRD9 binders). The presence of the bromine substituent provides a distinct isotopic signature that serves as a diagnostic handle during synthesis and metabolic profiling. This document outlines the expected ionization behavior, isotopic distribution, and fragmentation pathways (MS/MS) to facilitate accurate structural verification.

Physicochemical Profile & MS Readiness

Before analysis, the fundamental mass properties must be established to calibrate acquisition parameters.

| Property | Value | Notes |

| IUPAC Name | This compound | Core scaffold: Quinazolinone |

| Molecular Formula | Nitrogen rule applies (Odd mass = Odd N count) | |

| Monoisotopic Mass | 237.9742 Da ( | Base peak for exact mass calculation |

| Molecular Weight | 239.07 g/mol | Average weight |

| Ionization Mode | ESI (+) / APCI (+) | Protonation site: N-1 or N-3 |

| Key Adducts | Sodium adducts common in unbuffered mobile phases |

Mass Spectrometry Analysis

Molecular Ion & Isotopic Signature

The most definitive feature of this compound in mass spectrometry is the 1:1 isotopic doublet caused by the natural abundance of

-

Observed Spectra (ESI+):

-

m/z 238.98 (

isotope, -

m/z 240.98 (

isotope, -

Diagnostic Value: Any deviation from this 1:1 intensity ratio suggests either contamination (co-eluting isobaric impurity) or dehalogenation.

-

Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the quinazolinone core undergoes characteristic cleavage.[2] The bromine atom often remains attached during initial ring openings but is lost in high-energy collisions.[1]

Primary Fragmentation Channels:

-

Retro-Diels-Alder (RDA) Cleavage: The pyrimidine ring splits, typically ejecting fragments related to the amide/amidine functionality.

-

Loss of Carbon Monoxide (CO): A neutral loss of 28 Da from the carbonyl group is highly characteristic of cyclic amides (lactams), resulting in a ring contraction.

-

Loss of Hydrogen Cyanide (HCN): Common in nitrogen heterocycles, often following the CO loss.

-

Dehalogenation: Loss of the Bromine radical (

) or HBr, yielding a distinct aryl cation.

Predicted MS/MS Transition Table

| Precursor Ion ( | Fragment Ion ( | Neutral Loss | Proposed Structure / Mechanism |

| 239.0 / 241.0 | 211.0 / 213.0 | -28 Da (CO) | Ring contraction to indazole-like cation |

| 211.0 / 213.0 | 184.0 / 186.0 | -27 Da (HCN) | Loss of HCN from the contracted ring |

| 239.0 / 241.0 | 160.1 | -79/81 Da (Br) | Dehalogenation (radical loss) |

| 160.1 | 132.1 | -28 Da (CO) | Subsequent CO loss from dehalogenated core |

Structural Elucidation Diagram

The following diagram illustrates the logical flow of fragmentation, highlighting the retention of the bromine isotope pattern in early-stage fragments.

Figure 1: Proposed fragmentation pathway for this compound under ESI-MS/MS conditions.

Experimental Methodology: Standardized Protocol

To ensure reproducible data, the following LC-MS method is recommended. This protocol is optimized for polar aprotic heterocycles.

Sample Preparation[3][4]

-

Solvent: Dissolve 1 mg of compound in 1 mL of DMSO (stock). Dilute to 10 µg/mL in 50:50 Acetonitrile:Water for injection.[1]

-

Filtration: 0.22 µm PTFE filter to remove particulate matter (crucial for protecting the ESI capillary).

LC-MS Conditions

-

Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold)

-

1-6 min: 5%

95% B (Linear ramp)[1] -

6-8 min: 95% B (Wash)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

Mass Spectrometer Settings (ESI Source)

-

Polarity: Positive (

). -

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 100-135 V (Optimize to prevent in-source fragmentation).

-

Collision Energy (CE): Stepped energy (10, 20, 40 eV) is recommended to observe both the parent ion and the full fragmentation tree.

Impurity Profiling & Troubleshooting

When analyzing synthesis batches, look for these common impurities using the MS data:

-

Debrominated Analog (7-methylquinazolin-4(3H)-one):

-

m/z: ~161 (

). -

Pattern: Single peak, no bromine doublet.

-

Cause: Incomplete bromination or reductive debromination during workup.

-

-

Dibromo Species:

-

m/z: ~317 / 319 / 321 (

triplet pattern). -

Cause: Over-bromination at the 8-position.

-

-

O-Alkylated Byproducts:

-

If synthesized via alkylation, check for O- vs N-alkylation isomers.[1] While they have the same mass, they will separate chromatographically (O-alkyl isomers typically elute later on C18).

-

References

-

Colarusso, E., et al. (2022).[3] 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. European Journal of Organic Chemistry. [3]

-

PubChem. (n.d.).[4][5] Compound Summary for CID 53427707 (Related Structure: 6-Bromo-4-methylquinazoline). National Library of Medicine.

-

Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta.

-

Breci, L. (2023).[6] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

Sources

- 1. 491-36-1|Quinazolin-4(3H)-one|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. iris.cnr.it [iris.cnr.it]

- 4. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-bromo-7-(trideuteriomethoxy)-1H-quinazolin-4-one | C9H7BrN2O2 | CID 157047121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Introduction: The Quinazolinone Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of 6-bromo-7-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone core is a heterocyclic structure of profound importance in the field of drug discovery, widely recognized as a "privileged scaffold".[1] This designation stems from its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3][4] Several quinazolinone-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, have received FDA approval, primarily for cancer therapy, underscoring the clinical significance of this molecular framework.[2]

This guide focuses on a specific, highly functionalized derivative: This compound . This compound serves as a critical synthetic intermediate, engineered for versatility in drug development. The strategic placement of a bromine atom at the 6-position and a methyl group at the 7-position offers medicinal chemists precise control over molecular modifications. The bromine atom, in particular, is an excellent handle for introducing further molecular diversity through cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and strategic importance in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

The precise experimental data for this compound is not extensively published. However, based on closely related analogs and computational predictions, a reliable profile can be established.

Core Properties

| Property | Value / Description | Source / Basis |

| Molecular Formula | C₉H₇BrN₂O | Calculated |

| Molecular Weight | 239.07 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid. | Analogy to similar compounds[2] |

| Predicted Boiling Point | ~397 °C | Based on 6-bromo-7-methoxy analog[5] |

| Predicted Density | ~1.75 g/cm³ | Based on 6-bromo-7-methoxy analog[5] |

| Storage & Handling | Store at room temperature in a dry, sealed container. | Standard for chemical reagents[5] |

Spectroscopic Characterization (Expected Data)

Spectroscopic analysis is fundamental for structural verification. The following data are predicted based on characteristic values for the quinazolinone scaffold and specific substituent effects.[2][6][7]

| Technique | Expected Observations |

| ¹H-NMR | Aromatic protons on the quinazolinone ring are expected between δ 7.5-8.5 ppm. The methyl protons (-CH₃) would appear as a sharp singlet around δ 2.3-2.5 ppm. The N-H proton is expected as a broad singlet, potentially > δ 11.0 ppm. |

| ¹³C-NMR | The carbonyl carbon (C=O) peak is characteristically found downfield, around δ 160 ppm. Aromatic carbons would appear in the δ 115-150 ppm range. The methyl carbon signal is expected around δ 21 ppm.[2] |

| Mass Spectrometry (HRMS) | ESI-MS would show a prominent molecular ion peak [M+H]⁺ at m/z 239.9869, with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |

| Infrared (IR) Spectroscopy | Key absorption bands would include a strong C=O stretch (amide) around 1680-1700 cm⁻¹, an N-H stretch around 3200-3400 cm⁻¹, and C-H stretches for aromatic and methyl groups. |

Synthesis and Mechanistic Insight

The construction of the quinazolin-4(3H)-one ring system is a well-established process in organic chemistry. One of the most common methods is a variation of the Niementowski reaction, which involves the thermal condensation of an appropriately substituted anthranilic acid with an amide source.[1]

The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the stable quinazolinone ring.[1]

Caption: General synthetic workflow for quinazolin-4(3H)-one synthesis.

Exemplary Synthetic Protocol

This protocol is a representative procedure adapted from established methodologies for similar quinazolinone derivatives.[1][2]

Objective: To synthesize this compound.

Materials:

-

2-amino-5-bromo-4-methylbenzoic acid

-

Formamide

-

Reaction vessel suitable for high temperatures (e.g., round-bottom flask with reflux condenser)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, water)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1 equivalent of 2-amino-5-bromo-4-methylbenzoic acid with an excess of formamide (acting as both reactant and solvent).

-

Thermal Condensation: Heat the reaction mixture to 130–150 °C with continuous stirring. The high temperature is necessary to drive the condensation and subsequent cyclization.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed. This process can be time-consuming.[1]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the crude product should form.

-

Purification: Pour the cooled mixture into cold water to precipitate the product fully. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual formamide.

-

Recrystallization: Further purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Characterization: Dry the final product and confirm its identity and purity using the spectroscopic methods outlined previously (NMR, MS, IR).

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for chemical modification, which is crucial for SAR studies in drug discovery.[1]

Key Reaction Sites:

-

C6-Bromine Atom: This is the most versatile position for derivatization. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents.[8]

-

N3-Position: The nitrogen at position 3 can be alkylated or arylated to explore the impact of substituents on this vector.

-

C2-Position: While less reactive than the C6-bromo position, modifications at C2 are also possible, often by starting with a different cyclization precursor (e.g., using an aldehyde instead of formamide to install a substituent at C2).[8]

Caption: Key derivatization pathways for the quinazolinone scaffold.

This strategic functionalization allows for the creation of large, diverse chemical libraries from a single, well-designed intermediate, accelerating the hit-to-lead optimization process in drug discovery.[1]

Applications in Drug Discovery and Development

The this compound scaffold is a highly valued building block for creating targeted therapeutics, especially in oncology.

-

Kinase Inhibitors: Many FDA-approved quinazoline drugs, like Gefitinib and Erlotinib, function by inhibiting tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[2] This compound serves as an ideal starting point for designing new generations of kinase inhibitors with improved potency, selectivity, and resistance profiles.[5]

-

Anticancer Agents: Studies have shown that the presence of a halogen atom at the 6-position of the quinazoline ring can significantly improve anticancer effects.[2] The 6-bromo substituent can participate in halogen bonding or act as a key site for modifications that enhance binding affinity to target proteins. Derivatives have shown potent antiproliferative effects against various cancer cell lines, including breast and lung cancer.[1][2]

-

Broad Pharmacological Potential: Beyond cancer, quinazolinone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[3][4] The versatility of the this compound intermediate makes it a valuable tool for exploring these other therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for the closely related compound 6-bromo-4-methylquinazoline, the following GHS hazard classifications should be considered.[9]

-

H302: Harmful if swallowed (Acute toxicity, oral).[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Recommended Handling:

-

Use in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

-

MySkinRecipes. 6-Bromo-7-methoxyquinazolin-4(3H)-one. Available from: [Link]

-

Karimi, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available from: [Link]

-

Colarusso, E., et al. 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. CNR-IRIS. Available from: [Link]

-

PubChem. 6-bromo-7-fluoroquinazolin-4-ol (C8H4BrFN2O). Available from: [Link]

- Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H).

-

The Journal of Organic Chemistry. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. Available from: [Link]

-

Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

-

MDPI. 6-Nitro-7-tosylquinazolin-4(3H)-one. Available from: [Link]

-

Osarodion, O.P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin-Ophenyl)-3-Amino-Quinazolin-4(3h). Medires. Available from: [Link]

-

MDPI. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Available from: [Link]

-

MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link]

-

PubChem. 6-Bromo-4-methylquinazoline. Available from: [Link]

Sources

- 1. 6,7-Dibromo-4(3H)-quinazolinone|High-Purity Research Compound [benchchem.com]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mediresonline.org [mediresonline.org]

- 4. mdpi.com [mdpi.com]

- 5. 6-Bromo-7-methoxyquinazolin-4(3H)-one [stage0.myskinrecipes.com]

- 6. 6-Nitro-7-tosylquinazolin-4(3H)-one [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. iris.cnr.it [iris.cnr.it]

- 9. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-7-methylquinazolin-4(3H)-one

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core, a bicyclic aromatic structure composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid framework and versatile substitution points allow for the precise spatial orientation of functional groups, making it a cornerstone in the design of targeted therapeutics.[1][2] Compounds bearing this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]

Within this important class of molecules lies 6-bromo-7-methylquinazolin-4(3H)-one. This specific derivative is of significant interest to researchers and drug development professionals. The strategic placement of a bromine atom at the 6-position and a methyl group at the 7-position provides a unique combination of features: the bromine serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions, while the methyl group modulates the electronic and steric properties of the core.[4][5] This guide offers a detailed exploration of the physical and chemical properties of this compound, providing the foundational knowledge necessary for its application in synthetic chemistry and drug discovery programs, particularly in the development of novel kinase inhibitors.[6]

Section 1: Molecular Structure and Core Physical Properties

The fundamental identity of a chemical compound is defined by its structure and its intrinsic physical properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing everything from solubility and stability to its ability to interact with a target protein.

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Data Summary:

The table below summarizes the key physical and computed properties of this compound. It is important to note that while some data for the exact molecule is limited, many properties can be reliably predicted or inferred from closely related analogs, such as 6-bromo-7-methoxyquinazolin-4(3H)-one.[6][7]

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₇BrN₂O | Calculated |

| Molecular Weight | 239.07 g/mol | Calculated |

| IUPAC Name | This compound | Standard Nomenclature |

| Appearance | White to off-white or pale yellow solid | Inferred from similar compounds[8][9] |

| Melting Point | >280 °C (Decomposition likely) | Predicted based on analogs like 6-nitro-7-tosylquinazolin-4(3H)-one (m.p. 280.5–282.0 °C) and 6-bromo-2-phenylquinazolin-4(3H)-one (m.p. 283.8-286.3 °C).[10][11] |

| Solubility | Soluble in DMSO; Sparingly soluble in methanol/ethanol; Insoluble in water. | Typical for quinazolinone scaffolds.[12] |

| Storage | Store at room temperature in a dry, sealed container, away from direct sunlight. | Standard for stable heterocyclic compounds.[8] |

Section 2: Spectroscopic Profile for Structural Elucidation

Unambiguous confirmation of a molecule's structure and purity is paramount. Spectroscopic methods provide a detailed fingerprint of the compound, allowing for precise structural verification. The following sections describe the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[10][13]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-8.5 ppm). One singlet corresponds to the proton at the C5 position, and the other to the proton at the C8 position. The proton at C2 in the pyrimidine ring will also appear as a singlet in this region.

-

N-H Proton: A broad singlet, typically downfield (δ 11.5-12.5 ppm), corresponding to the amide proton at the N3 position. Its chemical shift can be concentration-dependent and the peak may exchange with D₂O.[11]

-

Methyl Protons: A sharp singlet around δ 2.2-2.5 ppm, integrating to three protons, representing the methyl group at the C7 position.[14]

-

-

¹³C NMR Spectroscopy: The carbon spectrum complements the ¹H NMR data.

-

Carbonyl Carbon: A characteristic peak in the downfield region, around δ 160-165 ppm, for the C4 carbonyl carbon.[11]

-

Aromatic Carbons: Multiple signals between δ 110-150 ppm. The carbons attached to bromine (C6) and the nitrogen atoms (C8a, C4a) will have distinct chemical shifts.

-

Methyl Carbon: A signal in the aliphatic region, typically around δ 15-25 ppm.[14]

-

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom. This will appear as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 m/z units (e.g., at m/z 238 and 240).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.

-

N-H Stretch: A moderate to strong band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.[15]

-

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group, typically found around 1650-1690 cm⁻¹.[16]

-

C=N and C=C Stretches: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic ring and imine bonds.

-

Section 3: Chemical Properties and Reactivity

Understanding the chemical reactivity of this compound is essential for its use as a synthetic intermediate. The molecule possesses several sites that can be targeted for chemical modification, providing access to a wide array of derivatives.

Amide-Iminol Tautomerism:

Like other 4(3H)-quinazolinones, this compound exists in a tautomeric equilibrium between the amide (lactam) form and the iminol (lactim) form. The amide form is generally the predominant tautomer. This equilibrium is a fundamental property of the quinazolinone ring system and can influence its reactivity.[10][17][18]

Caption: Amide-iminol tautomerism in the quinazolinone ring.

Key Reactivity Sites for Derivatization:

The true value of this compound in drug discovery lies in its potential for selective functionalization. The diagram below highlights the primary sites of reactivity.

Caption: Primary sites for chemical modification.

-

C6-Bromo Position: This is the most valuable position for synthetic elaboration. The carbon-bromine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents, which is a cornerstone of modern library synthesis for screening campaigns.[4]

-

N3-Amide Position: The amide nitrogen is nucleophilic and can be readily alkylated or arylated using a suitable base (e.g., K₂CO₃, NaH) and an electrophile (e.g., alkyl halides, aryl halides).[19] This modification is crucial for modulating the pharmacokinetic properties of the molecule and exploring interactions with the target protein.

-

C2-Position: While less reactive than the other sites, the C2 position can also be functionalized, often requiring stronger conditions such as lithiation followed by quenching with an electrophile.

Section 4: Synthesis and Characterization Workflows

A reliable and scalable synthetic route, coupled with a robust characterization protocol, is essential for any compound intended for research or development.

General Synthetic Approach:

The most common and versatile method for synthesizing the quinazolin-4(3H)-one core starts from a substituted anthranilic acid.[3][19] The general workflow involves the reaction of the corresponding 2-amino-5-bromo-4-methylbenzoic acid with a source of the final C2 carbon, followed by cyclization.

Caption: A common synthetic route to the quinazolinone core.

This classical approach, often a variation of the Niementowski quinazoline synthesis, involves heating the anthranilic acid with an amide (like formamide) to achieve condensation and cyclization.[20]

Protocol: Standard Characterization Workflow

Once synthesized, a sample of this compound must be rigorously analyzed to confirm its identity and purity.

-

Visual Inspection & Melting Point:

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC):

-

Procedure:

-

Prepare a standard solution of the sample (e.g., 1 mg/mL in DMSO).

-

Inject onto a reverse-phase C18 column.

-

Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Rationale: HPLC separates the target compound from impurities and starting materials. The area under the main peak relative to the total area of all peaks provides a quantitative measure of purity. An assay purity of >98% is typically required for biological screening.[8]

-

-

Structural Confirmation by NMR and MS:

-

Procedure:

-

Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a high-resolution mass spectrum (HRMS) using a technique like electrospray ionization (ESI).

-

-

Rationale: NMR spectroscopy confirms the connectivity of atoms and the overall structure. HRMS provides a highly accurate mass measurement, confirming the elemental formula.[13] The combination of these techniques provides definitive proof of the compound's identity.

-

References

-

MySkinRecipes. (n.d.). 6-Bromo-7-methoxyquinazolin-4(3H)-one. Retrieved from [Link]

-

Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Retrieved from [Link]

-

Colarusso, E., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. Retrieved from [Link]

-

MDPI. (n.d.). 6-Nitro-7-tosylquinazolin-4(3H)-one. Retrieved from [Link]

-

ResearchGate. (2015). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Retrieved from [Link]

-

MakeChem Inc. (n.d.). MCYQ0267 6-Bromo-3-(3-methoxyphenylamino)quinazolin-4(3H)-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-bromo-7-(trideuteriomethoxy)-1H-quinazolin-4-one. PubChem. Retrieved from [Link]

-

Al-Suhaimi, E. A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna Journal of Medical Biochemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Retrieved from [Link]

-

Kamal, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports. Retrieved from [Link]

-

ResearchGate. (n.d.). Amide−iminol tautomerism and resonance structures. Retrieved from [Link]

-

Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

MDPI. (n.d.). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

-

Supporting Information. (n.d.). 6-bromo-2-phenylquinazolin-4(3H)-one. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Amide-iminol tautomerism in the title compound. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents. Retrieved from [Link]

-

SciSpace. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Amides resonance and tautomeric forms. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. Retrieved from [Link]

Sources

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. iris.cnr.it [iris.cnr.it]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromo-7-methoxyquinazolin-4(3H)-one [stage0.myskinrecipes.com]

- 7. 6-bromo-7-(trideuteriomethoxy)-1H-quinazolin-4-one | C9H7BrN2O2 | CID 157047121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Bot Verification [generis-publishing.com]

Methodological & Application

Protocol for MTT assay of 6-bromo-7-methylquinazolin-4(3H)-one on cancer cell lines

Application Note: Protocol for MTT Assay of 6-bromo-7-methylquinazolin-4(3H)-one on Cancer Cell Lines

Abstract

This application note details the optimized protocol for assessing the cytotoxic potency of This compound , a representative halogenated quinazolinone scaffold, using the MTT colorimetric assay. Quinazolinone derivatives are privileged structures in medicinal chemistry, often acting as kinase inhibitors (e.g., EGFR) or DNA repair modulators. Due to the hydrophobic nature of the 6-bromo-7-methyl core, this protocol emphasizes critical solubilization techniques, precise serial dilution strategies to prevent precipitation, and data normalization methods to ensure reproducible IC50 determination in cancer cell lines such as MCF-7 (breast) and A549 (lung).

Introduction & Mechanism

The Compound: this compound

The quinazolin-4(3H)-one scaffold is a cornerstone of anticancer drug design. The specific substitution pattern of a bromine at position 6 and a methyl group at position 7 provides a unique electronic and steric profile.

-

Pharmacophore Utility: The C6-bromine often serves as a handle for further cross-coupling reactions or interacts with halogen-binding pockets in target proteins (e.g., kinases).

-

Solubility Challenge: The fused aromatic system is planar and lipophilic, leading to poor aqueous solubility. This protocol addresses the risk of compound precipitation in cell culture media, which causes false-negative cytotoxicity data.

Assay Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as a proxy for viability. NAD(P)H-dependent cellular oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase) reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Viable Cells: Active mitochondria

Purple Formazan. -

Dead/Stressed Cells: Inactive mitochondria

No conversion (Yellow).

Materials & Reagents

| Reagent/Equipment | Specification | Purpose |

| Test Compound | This compound | Target analyte.[1][2][3] (MW ≈ 239.07 g/mol ) |

| MTT Reagent | 5 mg/mL in PBS (pH 7.4) | Substrate for mitochondrial reductase. |

| Solvent | Dimethyl Sulfoxide (DMSO), Sterile, Cell Culture Grade | Stock preparation and formazan solubilization. |

| Cell Lines | MCF-7, A549, or HeLa | Model cancer systems. |

| Culture Media | DMEM or RPMI-1640 + 10% FBS | Cell growth support. |

| Positive Control | Doxorubicin or Cisplatin | Assay validation.[4][5] |

| Reader | Microplate Reader (570 nm filter) | Absorbance quantification. |

Experimental Design & Workflow

Diagrammatic Workflow

The following flowchart illustrates the critical path, including the "Check for Precipitation" decision node often overlooked in standard protocols.

Figure 1: Logical workflow for MTT assay of hydrophobic quinazolinones, emphasizing the precipitation check step.

Detailed Protocol

Step 1: Stock Solution Preparation (Critical)

The this compound moiety is hydrophobic. Improper solubilization is the #1 cause of assay failure.

-

Weighing: Weigh ~2.4 mg of compound.

-

Dissolution: Dissolve in 1 mL of 100% DMSO to create a 10 mM stock .

-

Expert Note: If the solution is cloudy, sonicate at 40°C for 5-10 minutes. The solution must be crystal clear.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Cell Seeding

-

Harvest cells (e.g., MCF-7) during the logarithmic growth phase.

-

Count cells using a hemocytometer or automated counter.

-

Dilute cells to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL of complete media.

-

Seed into a 96-well plate.

-

Expert Note (Edge Effect): Fill the outer perimeter wells with sterile PBS instead of cells to prevent evaporation-induced edge effects, which skew data.

-

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 3: Compound Treatment

-

Serial Dilution: Prepare 2x concentrations of the compound in complete media.

-

Example: For a final range of 0.1 µM to 100 µM, prepare 0.2 µM to 200 µM in media.

-

Constraint: Ensure final DMSO concentration is < 0.5% in all wells to avoid solvent toxicity.

-

-

Visual Check: Before adding to cells, hold the dilution tube up to the light. If you see turbidity, the quinazolinone has precipitated. You must lower the concentration or increase the DMSO ratio (within limits).

-

Addition: Aspirate old media from the plate (carefully) or add 100 µL of 2x drug solution to the existing 100 µL (if non-adherent).

-

Incubate for 48 to 72 hours .

Step 4: MTT Assay Execution

-

Preparation: Thaw 5 mg/mL MTT stock (in PBS).

-

Addition: Add 20 µL of MTT solution to each well (final conc. 0.5 mg/mL).[3][6]

-

Incubation: Incubate for 3–4 hours at 37°C.

-

Checkpoint: View under a microscope. You should see dark purple crystals (formazan) inside viable cells.

-

-

Solubilization:

-

Carefully aspirate the media (do not disturb the crystals at the bottom).

-

Add 150 µL of 100% DMSO to each well.

-

Shake the plate on an orbital shaker for 10–15 minutes at room temperature.

-

Expert Note: Ensure all crystals are dissolved; the solution should be a uniform purple.

-

Step 5: Measurement

-

Measure absorbance at 570 nm (Signal).

-

(Optional but recommended) Measure at 630 nm (Reference) to subtract background noise from cell debris/plastic.

Data Analysis

-

Correction:

-

Viability Calculation:

-

Blank: Media + MTT + DMSO (no cells).

-

Control: Cells + DMSO (no drug).

-

-

IC50 Determination: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) in software like GraphPad Prism.

Troubleshooting & Optimization

| Issue | Probable Cause | Expert Solution |

| High Background (Blank) | Phenol red interference or protein precipitation. | Use phenol red-free media or ensure thorough washing. |

| Low Signal in Control | Low seeding density or short incubation. | Increase seeding density to 10k/well; check cell health. |

| Precipitation in Wells | Hydrophobic quinazolinone insolubility. | Critical: Do not exceed 100 µM. Verify solubility in media before addition.[1] |

| High Variation (SD) | Pipetting error or Edge Effect. | Use multi-channel pipettes; use the "PBS moat" technique for edge wells. |

References

-

National Institutes of Health (NIH) / PubChem. 6-bromo-7-(trideuteriomethoxy)-1H-quinazolin-4-one Compound Summary. PubChem.[7] Available at: [Link] (Representative structural analog data).

-

Riss, T.L., et al. Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at: [Link]

-

Creative Bioarray. MTT Analysis Protocol. Creative Bioarray. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.cnr.it [iris.cnr.it]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. 6-bromo-7-(trideuteriomethoxy)-1H-quinazolin-4-one | C9H7BrN2O2 | CID 157047121 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 6-bromo-7-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold as a Promising Frontier in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to cardiovascular disease and neurodegeneration. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. The quinazolinone core, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anticonvulsant, and notably, anti-inflammatory properties[1][2][3]. This broad therapeutic potential has spurred significant interest in the synthesis and evaluation of novel quinazolinone analogs.

This application note provides a detailed guide for the investigation of 6-bromo-7-methylquinazolin-4(3H)-one , a specific derivative of the quinazolinone family, for its potential anti-inflammatory effects. While the broader class of quinazolinones has shown promise, the specific anti-inflammatory profile of this compound remains to be fully elucidated[4][5]. These protocols are designed to provide a robust framework for its initial in vitro characterization using a well-established cell-based model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

The provided methodologies will enable researchers to assess the compound's ability to modulate key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, we will delve into the potential mechanisms of action by exploring the compound's influence on the pivotal NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response[6][7][8].

I. Foundational Assays: Assessing Cytotoxicity and Primary Anti-Inflammatory Activity

A critical first step in the evaluation of any new compound is to determine its effect on cell viability. This ensures that any observed anti-inflammatory effects are not simply a consequence of cytotoxicity. Following the confirmation of a non-toxic concentration range, the primary anti-inflammatory potential can be assessed by measuring its impact on key inflammatory mediators.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[9].

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[9].

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[9].

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Expected Outcome: This assay will identify the concentration range of this compound that can be used in subsequent experiments without causing significant cell death.

Nitric Oxide (NO) Production Assay (Griess Test)

Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS. The Griess test measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant[10][11][12].

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only)[9].

-

Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well[9].

-

Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[9].

-

Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm[9].

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |

| Control (No LPS) | - | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 |

| Compound + LPS | 1 | 22.5 ± 1.8 | 12.8 |

| Compound + LPS | 5 | 15.3 ± 1.5 | 40.7 |

| Compound + LPS | 10 | 8.7 ± 0.9 | 66.3 |

| Dexamethasone (10 µM) + LPS | - | 5.4 ± 0.6 | 79.1 |

Note: Data presented are hypothetical and for illustrative purposes only.

II. Deeper Mechanistic Insights: Pro-inflammatory Mediators and Signaling Pathways

To understand the mechanism by which this compound may exert its anti-inflammatory effects, it is crucial to investigate its impact on other key inflammatory molecules and the upstream signaling pathways that regulate their production.

Prostaglandin E2 (PGE2) Quantification (ELISA)

Principle: PGE2 is a potent pro-inflammatory lipid mediator synthesized by cyclooxygenase-2 (COX-2). Its levels can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA)[13][14][15].

Protocol:

-

Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the NO assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a PGE2 antibody, followed by the addition of an enzyme-conjugated secondary antibody and a substrate for color development[13][15][16][17].

-

Data Analysis: Calculate the concentration of PGE2 based on a standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

Principle: TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response. Their concentrations in the cell culture supernatant can be measured using sandwich ELISAs[18][19][20][21][22].

Protocol:

-

Cell Culture and Treatment: Use the same experimental setup as described previously.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Perform the TNF-α and IL-6 ELISAs according to the manufacturer's protocols. This involves capturing the cytokine with a specific antibody coated on the plate, followed by detection with a labeled secondary antibody[18][19][20][21][22].

-

Data Analysis: Quantify the cytokine concentrations using standard curves.

Data Presentation:

| Treatment Group | Concentration (µM) | PGE2 (pg/mL) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |

| Control (No LPS) | - | < 10 | < 20 | < 15 |

| LPS (1 µg/mL) | - | 1520 ± 125 | 2850 ± 210 | 1890 ± 150 |

| Compound + LPS | 1 | 1380 ± 110 | 2540 ± 190 | 1650 ± 130 |

| Compound + LPS | 5 | 950 ± 80 | 1680 ± 140 | 1120 ± 95 |

| Compound + LPS | 10 | 480 ± 55 | 820 ± 70 | 560 ± 60 |

| Dexamethasone (10 µM) + LPS | - | 350 ± 40 | 650 ± 50 | 420 ± 45 |

Note: Data presented are hypothetical and for illustrative purposes only.

Investigation of Signaling Pathways

The production of the aforementioned inflammatory mediators is largely controlled by the activation of key transcription factors and signaling cascades. Investigating the effect of this compound on these pathways can provide crucial mechanistic insights.

Workflow for Signaling Pathway Analysis:

Caption: Western Blot workflow for analyzing key inflammatory signaling proteins.

NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation[6][23][24][25][26]. In resting cells, it is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

-

Assessment: The activation of the NF-κB pathway can be assessed by measuring the phosphorylation of IκBα and the p65 subunit of NF-κB using Western blotting.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, are also crucial in mediating inflammatory responses[7][8][27][28].

-

Assessment: The activation of these pathways can be determined by measuring the levels of the phosphorylated forms of ERK1/2, JNK, and p38 via Western blotting.

III. Visualizing the Potential Mechanism of Action

The following diagram illustrates the potential points of intervention for an anti-inflammatory compound within the LPS-induced inflammatory cascade.

Caption: Potential inhibitory points of this compound in the LPS-induced inflammatory pathway.

IV. Conclusion and Future Directions

These application notes provide a comprehensive and structured approach to evaluate the in vitro anti-inflammatory properties of this compound. By systematically assessing its impact on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive results from these in vitro assays would warrant further investigation, including in vivo studies in animal models of inflammation, to fully characterize its efficacy and safety profile. The quinazolinone scaffold continues to be a rich source of pharmacologically active compounds, and a thorough investigation of derivatives like this compound is a promising avenue for the discovery of novel anti-inflammatory therapeutics.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Chebil, A. (2021). Quinazolinone and Quinazoline Derivatives: Recent Applications in Medicinal Chemistry. Molecules, 26(16), 4948. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved January 31, 2026, from [Link]

- Gaonkar, S. L., & K. S., P. (2011). A review on biological importance of quinazoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 1), 22-27.

- Han, J., & Sun, L. (2007). The role of MAPKs in inflammation-associated cancer development. Journal of Experimental & Clinical Cancer Research, 26(4), 431-438.

- Kim, C., & Kim, B. (2018). Anti-Inflammatory Effects of Resveratrol on Adipose Tissue in Diet-Induced Obese Mice. Journal of Medicinal Food, 21(9), 873-880.

-

Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Mohamed, M. S., Younis, W. G., & Fares, M. (2009). Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. Archives of Pharmacal Research, 32(11), 1547-1556. [Link]

- Mohamed, M. S., Younis, W. G., & Fares, M. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Pharmaceutica, 60(1), 61-73.

-

RayBiotech. (n.d.). PGE2 ELISA Kit. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (2024, January 28). NF-κB. In Wikipedia. Retrieved January 31, 2026, from [Link]

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mediresonline.org [mediresonline.org]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 4. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. synapse.koreamed.org [synapse.koreamed.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Griess Reagent System Protocol [promega.sg]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. PGE2(Prostaglandin E2) ELISA Kit [elkbiotech.com]

- 15. raybiotech.com [raybiotech.com]

- 16. resources.amsbio.com [resources.amsbio.com]

- 17. file.elabscience.com [file.elabscience.com]

- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. researchgate.net [researchgate.net]

- 22. fn-test.com [fn-test.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. NF-κB - Wikipedia [en.wikipedia.org]

- 25. purformhealth.com [purformhealth.com]

- 26. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 27. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6-bromo-7-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the evaluation of the antimicrobial properties of the novel synthetic compound, 6-bromo-7-methylquinazolin-4(3H)-one. The protocols detailed herein are grounded in established methodologies from leading international standards organizations, ensuring scientific rigor and reproducibility. This guide is designed to be a practical resource, offering not only step-by-step instructions but also the scientific rationale behind the experimental design, empowering researchers to generate robust and reliable data.

The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The introduction of a bromine atom and a methyl group at the 6 and 7 positions, respectively, of the quinazolinone core is hypothesized to modulate the compound's antimicrobial spectrum and potency. Halogenation, in particular, can significantly influence a molecule's lipophilicity and electronic properties, which are critical for its interaction with microbial targets.[4][5]

The primary objective of these application notes is to provide a systematic approach to characterizing the antimicrobial profile of this compound. This includes determining its bacteriostatic and bactericidal activities against a panel of clinically relevant microorganisms. Adherence to these protocols will facilitate the generation of high-quality data suitable for publication and for advancing the compound through the drug discovery and development pipeline.

Foundational Principles of Antimicrobial Susceptibility Testing

Before delving into specific protocols, it is crucial to understand the fundamental concepts that underpin antimicrobial susceptibility testing (AST). The goal of AST is to provide a reliable prediction of how a microorganism is likely to respond to antimicrobial therapy.[6] This is achieved through various in vitro methods that measure the effect of an antimicrobial agent on microbial growth.[7]

The two primary metrics used to quantify antimicrobial activity are:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9]

These values are typically determined using standardized methods such as broth dilution or agar diffusion, which will be detailed in the subsequent sections.[10][11]

Essential Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. It is imperative to use high-quality, sterile materials to ensure the integrity of the experimental results.

Table 1: Materials and Reagents

| Category | Item | Specifications |

| Test Compound | This compound | High purity (>95%) |

| Dimethyl sulfoxide (DMSO) | ACS grade, sterile-filtered | |

| Microorganisms | Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) | ATCC or other certified strains |

| Fungal strains (e.g., Candida albicans, Aspergillus niger) | ATCC or other certified strains | |

| Growth Media | Mueller-Hinton Broth (MHB) | Cation-adjusted |

| Mueller-Hinton Agar (MHA) | ||

| Sabouraud Dextrose Broth (SDB) | For fungi | |

| Sabouraud Dextrose Agar (SDA) | For fungi | |

| Reagents | Saline solution | 0.85% NaCl, sterile |

| McFarland standards | 0.5 McFarland turbidity standard | |

| Resazurin sodium salt | For viability indication (optional) | |

| Consumables | 96-well microtiter plates | Sterile, flat-bottom |

| Petri dishes | Sterile, various sizes | |

| Pipette tips | Sterile, filtered | |

| Inoculating loops and needles | Sterile | |

| Cotton swabs | Sterile | |

| Equipment | Incubator | 35 ± 2 °C |

| Biosafety cabinet | Class II | |

| Spectrophotometer or nephelometer | For turbidity measurement | |

| Micropipettes | Calibrated | |

| Vortex mixer | ||

| Autoclave |

Experimental Workflows

A systematic approach is crucial for obtaining reliable and reproducible results. The following diagram illustrates the overall experimental workflow for evaluating the antimicrobial activity of this compound.

Caption: Overall workflow for antimicrobial activity evaluation.

Protocol 1: Preparation of Compound Stock Solution

The solubility of the test compound is a critical factor. Due to the heterocyclic nature of this compound, it is anticipated to have low aqueous solubility. Therefore, an organic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing the initial stock solution.

Step-by-Step Protocol:

-

Weighing the Compound: Accurately weigh a precise amount of this compound using an analytical balance.[12]

-

Dissolution: Dissolve the compound in a minimal amount of sterile-filtered DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

-

Sterilization: The stock solution should be prepared under aseptic conditions. If the compound is heat-stable, it can be sterile-filtered through a 0.22 µm syringe filter.

-

Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

Causality Behind Experimental Choices:

-

DMSO as a Solvent: DMSO is a common solvent for antimicrobial susceptibility testing as it is generally non-toxic to microorganisms at low concentrations (typically ≤1% v/v). It is crucial to include a solvent control in all assays to ensure that the observed antimicrobial activity is not due to the solvent itself.

-

High-Concentration Stock: Preparing a concentrated stock solution allows for the testing of a wide range of final concentrations without introducing a high percentage of the solvent into the assay medium.

Protocol 2: Preparation of Microbial Inoculum

Standardization of the microbial inoculum is paramount for the reproducibility of susceptibility testing. The final inoculum density should be approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells for broth microdilution.[10]

Step-by-Step Protocol:

-

Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.

-

Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.

-

Final Dilution: Prepare the final inoculum by diluting the standardized suspension in the appropriate broth (e.g., MHB for bacteria). For the broth microdilution assay, this typically involves a 1:100 dilution to achieve the target concentration.

Causality Behind Experimental Choices:

-

0.5 McFarland Standard: This standard provides a consistent starting concentration of microorganisms, which is critical for obtaining accurate and reproducible MIC values. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low MICs.

-

Fresh Culture: Using colonies from a fresh culture ensures that the microorganisms are in the logarithmic phase of growth and are metabolically active.

Protocol 3: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[10] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

-

Compound Dilution: Add 200 µL of the working solution of the test compound (at twice the highest desired final concentration) to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of DMSO used) is also essential.

-

Inoculation: Add 100 µL of the standardized inoculum to all wells except the negative control. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours for bacteria, or as appropriate for fungi.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror or a microplate reader can aid in this determination.

Data Presentation:

Table 2: Example MIC Data for this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 16 |

| Escherichia coli ATCC 25922 | 64 |

| Pseudomonas aeruginosa ATCC 27853 | >128 |

| Candida albicans ATCC 90028 | 32 |

Protocol 4: Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.[11][13] It is a simple and widely used method for preliminary screening.

Step-by-Step Protocol:

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and remove excess fluid by pressing it against the inside of the tube.[11] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[14]

-

Disk Application: Prepare sterile filter paper disks (6 mm diameter) impregnated with a known amount of this compound. Aseptically place the disks on the surface of the inoculated agar plate. Ensure firm contact with the agar.

-

Controls: Use a blank disk and a disk impregnated with the solvent (DMSO) as negative controls. A disk with a standard antibiotic can be used as a positive control.

-

Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[15]

Causality Behind Experimental Choices:

-

Mueller-Hinton Agar: MHA is the standard medium for disk diffusion as it has good reproducibility and does not inhibit the activity of most common antimicrobials.[16]

-

Zone of Inhibition: The size of the zone of inhibition is influenced by the potency of the antimicrobial agent, its diffusion rate in the agar, and the susceptibility of the microorganism. While primarily qualitative, the zone diameter can provide a relative measure of the compound's activity.[17]

Protocol 5: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC assay to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[18]

Step-by-Step Protocol:

-

Subculturing: Following the determination of the MIC, take a 10 µL aliquot from the wells of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Plating: Spot-plate the aliquots onto a fresh, antibiotic-free agar plate (e.g., MHA).

-

Incubation: Incubate the agar plate at 35 ± 2 °C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count. Practically, this is often determined as the lowest concentration at which no colonies or only a few colonies grow on the subculture plate.[19]

Data Interpretation:

-

If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[18]

-

If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Data Analysis and Interpretation

The analysis of antimicrobial susceptibility data should be systematic and adhere to established guidelines.[20][21] The MIC and MBC values should be reported clearly, along with the specific microorganisms tested.

When interpreting the results, it is important to consider the following:

-

Spectrum of Activity: Does the compound show activity against Gram-positive bacteria, Gram-negative bacteria, or both? Is it active against fungi?

-

Potency: How do the MIC values of this compound compare to those of standard antibiotics?

-

Mechanism of Action: While these protocols do not directly elucidate the mechanism of action, the results can provide initial clues. For instance, quinazolinone derivatives have been reported to inhibit bacterial DNA gyrase and topoisomerase IV.[1]

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the results, a robust quality control (QC) program is essential.

-

Reference Strains: Include standard QC strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in each assay run. The MIC values obtained for these strains should fall within the acceptable ranges defined by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][22][23]

-

Controls: As mentioned in the protocols, negative, positive, and solvent controls must be included in every experiment to validate the assay conditions.

-

Reproducibility: Each experiment should be performed in triplicate on at least three separate occasions to ensure the reproducibility of the results.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the systematic evaluation of the antimicrobial activity of this compound. By adhering to these standardized methods and incorporating rigorous quality control measures, researchers can generate reliable and reproducible data that will be instrumental in elucidating the therapeutic potential of this novel compound. The insights gained from these studies will be crucial for guiding further preclinical development, including mechanism of action studies and in vivo efficacy testing.

References

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. Available from: [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Available from: [Link]

-

synthesis, characterization and anti-microbial evaluation of a series of quinazoline analogs. Available from: [Link]

-

New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed. Available from: [Link]

-

In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization International Journal. Available from: [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires. Available from: [Link]

-

The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed. Available from: [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available from: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available from: [Link]

-

Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

EUCAST: EUCAST - Home. Available from: [Link]

-

DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC - NIH. Available from: [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available from: [Link]

-

Clinical Breakpoint Tables - EUCAST. Available from: [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available from: [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC - NIH. Available from: [Link]

-

Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. Available from: [Link]

-

Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. Available from: [Link]

-

Conduct AMR data analysis. Available from: [Link]

-

The minimum bactericidal concentration of antibiotics - BMG Labtech. Available from: [Link]

-

European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available from: [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. Available from: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available from: [Link]

-

Analysis methods for evaluating bacterial antimicrobial resistance outcomes - CDC Stacks. Available from: [Link]

-

Disk diffusion method - SEAFDEC/AQD Institutional Repository Home. Available from: [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. Available from: [Link]

-

(PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. Available from: [Link]

-

Antibacterial activity of quinazoline derivatives. - ResearchGate. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL EVALUATION OF A SERIES OF QUINAZOLINE ANALOGS | Journal of Advanced Scientific Research. Available from: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]

-

M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. Available from: [Link]

-

Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. Available from: [Link]

-

Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - MDPI. Available from: [Link]

-

Data-Driven Approaches in Antimicrobial Resistance: Machine Learning Solutions - MDPI. Available from: [Link]

-

Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. Available from: [Link]

-

Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available from: [Link]

-